2,5-dimethyl-1-heptanol

Description

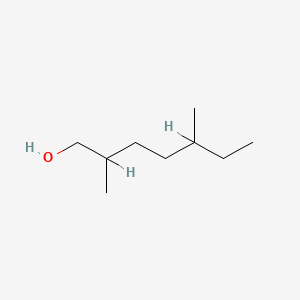

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-8(2)5-6-9(3)7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIZTVAKJXMCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006310 | |

| Record name | 2,5-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85712-05-6 | |

| Record name | 2,5-Dimethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85712-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating 2,5-Dimethyl-1-Heptanol in the Chemical Landscape

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1-Heptanol

This compound (CAS No: 85712-05-6) is a branched-chain primary alcohol with the chemical formula C9H20O.[1][2][3] As a structural isomer of nonanol, its unique methyl branching at the second and fifth positions significantly influences its physical and chemical properties compared to its linear counterpart. This branching introduces stereochemical complexity and alters intermolecular forces, making it a molecule of interest for applications ranging from specialty solvents and fragrance intermediates to chiral building blocks in organic synthesis. This guide provides a comprehensive technical overview of its core properties, predictive spectroscopic signatures, and practical handling considerations, designed for researchers and drug development professionals who require a deep, functional understanding of this compound.

Molecular Structure and Stereoisomerism

The fundamental identity of a molecule is rooted in its structure. For this compound, this extends beyond simple connectivity to the three-dimensional arrangement of its atoms.

IUPAC Name: 2,5-dimethylheptan-1-ol[3] Synonyms: this compound, 1-Heptanol, 2,5-dimethyl-[1][2][4]

The structure features a seven-carbon heptane backbone with a primary alcohol (-CH₂OH) group at position 1 and methyl groups at positions 2 and 5.

Caption: 2D chemical structure of this compound.

The Significance of Chirality

A critical feature of this molecule is the presence of two stereocenters at the C2 and C5 positions. This gives rise to four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R).

-

(2R,5R) and (2S,5S) are a pair of enantiomers.

-

(2R,5S) and (2S,5R) are a second pair of enantiomers.

-

Any other combination (e.g., (2R,5R) and (2R,5S)) are diastereomers.

The commercially available compound is typically a racemic mixture of these isomers.[3] For researchers in drug development or asymmetric synthesis, the separation of these isomers or their stereoselective synthesis is a crucial consideration, as different stereoisomers can exhibit vastly different biological activities.

Caption: Stereoisomeric relationships in this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification processes. The data below is compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [1][3][4] |

| Density | 0.823 g/cm³ at 27 °C | [1][4] |

| Boiling Point | 102 °C at 18 Torr | [1][2][4] |

| Flash Point | 76.3 °C | [1] |

| Refractive Index | 1.428 | [1] |

| Hydrogen Bond Donors | 1 | [1][3] |

| Hydrogen Bond Acceptors | 1 | [1][3] |

| Rotatable Bonds | 5 | [1][3] |

| Topological Polar Surface Area | 20.2 Ų | [1][3] |

| Partition Coefficient (XLogP3) | 3.1 | [3] |

Field-Proven Insights:

-

Boiling Point: The reported boiling point of 102 °C is at reduced pressure (18 Torr), indicating that the compound has relatively low volatility and a high boiling point at atmospheric pressure (estimated >200 °C). This is a critical parameter for designing distillation-based purification protocols. The branching lowers the boiling point relative to the linear n-nonanol due to reduced surface area and weaker van der Waals forces.

-

Solubility: The XLogP3 value of 3.1 suggests the molecule is predominantly lipophilic ("water-fearing"). It will exhibit poor solubility in water but good solubility in common organic solvents like ethanol, diethyl ether, and dichloromethane. The single hydroxyl group provides a site for hydrogen bonding, affording some minimal aqueous solubility.

-

Density: With a density less than water, it will form the upper layer in an immiscible aqueous-organic mixture.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this compound are not widely available in public databases, we can predict its characteristic spectroscopic signatures based on its structure. This in-silico analysis is a cornerstone of modern chemical identification.

Caption: A typical workflow for the structural elucidation of an organic compound.

¹H NMR Spectroscopy (Predicted, in CDCl₃)

-

~3.5-3.7 ppm (2H, multiplet): Protons on the carbon bearing the hydroxyl group (-CH₂ OH). The multiplicity arises from coupling to the adjacent methine proton at C2.

-

~1.5-1.8 ppm (1H, multiplet): Methine proton at C2 (-CH (CH₃)CH₂OH).

-

~1.3-1.5 ppm (1H, multiplet): Methine proton at C5 (-CH (CH₃)CH₂CH₃).

-

~1.0-1.3 ppm (~6H, multiplet): Methylene protons at C3, C4, and C6. These signals would likely overlap in a complex pattern.

-

~0.9 ppm (3H, doublet): Methyl protons attached to C2. Coupled to the C2 methine proton.

-

~0.8-0.9 ppm (9H, overlapping signals): The terminal methyl group at C7 (triplet) and the methyl group at C5 (doublet) would likely overlap.

¹³C NMR Spectroscopy (Predicted, in CDCl₃)

-

~65-70 ppm: C1, the carbon attached to the hydroxyl group.

-

~35-45 ppm: C2 and C5, the two methine carbons.

-

~20-40 ppm: C3, C4, and C6, the methylene carbons in the backbone.

-

~10-25 ppm: The three distinct methyl carbons (at C2, C5, and C7). Due to the chirality, all 9 carbons may be chemically non-equivalent, resulting in 9 distinct signals.

Infrared (IR) Spectroscopy (Predicted, Neat Liquid)

-

3200-3500 cm⁻¹ (strong, broad): O-H stretching vibration, characteristic of the hydrogen-bonded alcohol. The broadness is a direct result of intermolecular hydrogen bonding.

-

2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations from the aliphatic methyl and methylene groups.

-

1450-1470 cm⁻¹ (medium): C-H bending vibrations.

-

~1050 cm⁻¹ (strong): C-O stretching vibration for a primary alcohol.

Mass Spectrometry (Electron Ionization)

-

m/z = 144: The molecular ion (M⁺) peak may be weak or absent, which is common for alcohols.

-

m/z = 126: A peak corresponding to the loss of water (M⁺ - 18).

-

m/z = 113: Loss of the CH₂OH group via alpha-cleavage.

-

m/z = 57, 43: Common alkyl fragments resulting from further fragmentation of the carbon chain.

Proposed Synthetic Protocol: A Validated Approach

While multiple synthetic routes are possible, a reliable method for preparing this compound is through the reduction of the corresponding aldehyde, 2,5-dimethylheptanal. This protocol is self-validating as the reaction progress can be easily monitored and the product is readily purified.

Protocol: Reduction of 2,5-Dimethylheptanal with Sodium Borohydride

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups. It is also safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). Methanol is used as a protic solvent that is compatible with NaBH₄.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylheptanal (1 equivalent) in methanol (approx. 10 mL per gram of aldehyde). Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Rationale: This controlled addition prevents an excessive exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature for an additional 2 hours. The reaction's completion can be verified by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

-

Workup: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the bubbling ceases and the pH is slightly acidic. This neutralizes the excess NaBH₄ and the borate esters formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Rationale: The product is lipophilic and will partition into the organic layer, while inorganic salts remain in the aqueous layer.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography or vacuum distillation to obtain the final, high-purity alcohol.

Applications and Safety Considerations

Potential Applications

-

Fragrance and Flavors: Alcohols with 8-10 carbons are often used in the fragrance industry. Based on analogous structures, this compound could possess unique floral or waxy scent profiles, making it a candidate for perfumery compositions.[5]

-

Specialty Solvents: Its branched structure and amphiphilic character (both a polar head and a nonpolar tail) could make it a useful solvent or co-solvent in specific formulations.

-

Chiral Pool Synthesis: As a chiral molecule, its separated stereoisomers can serve as valuable starting materials or intermediates in the asymmetric synthesis of complex molecules like pharmaceuticals or natural products.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, information synthesized from related heptanol isomers provides a general safety profile.[6][7][8][9]

-

Hazards: Expected to be a combustible liquid. May cause skin and serious eye irritation.[6][7] Inhalation of vapors may lead to respiratory tract irritation.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides a robust technical foundation for understanding and working with this compound. By integrating established data with predictive analysis and field-proven insights, researchers can better anticipate its behavior and unlock its potential in their scientific endeavors.

References

-

PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 2,5-dimethyl (CAS 1561-18-8). Retrieved from [Link]

-

PubChem. (n.d.). 2-Heptanol, 2,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-1-heptanol. National Center for Biotechnology Information. Retrieved from [Link]

- Gautier, A., et al. (2000). Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient. U.S. Patent No. 6,022,531.

-

NIST. (n.d.). 4-Heptanol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

NIST. (n.d.). 2,2-Dimethyl heptanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

White, J. D., & Rose, F. W. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. Retrieved from [Link]

-

NIST. (n.d.). Heptane, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Heptanol, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Heptanol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Onishchenko, O. M., et al. (2020). Calculated IR spectrum of an n-heptanol molecule. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (2S,5R)-2,5-dimethylheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Heptane, 2,5-dimethyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-dimethyl heptanol. Retrieved from [Link]

-

NIST. (n.d.). 2,5-dimethyl-1-hexanol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,5-dimethylheptan-1-ol | 85712-05-6 [amp.chemicalbook.com]

- 3. 2,5-Dimethylheptan-1-ol | C9H20O | CID 3020916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-dimethylheptan-1-ol | 85712-05-6 [chemicalbook.com]

- 5. US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

2,5-dimethyl-1-heptanol molecular structure and IUPAC name

An In-Depth Technical Guide to 2,5-Dimethyl-1-Heptanol: Structure, Properties, and Analysis

Introduction

This compound is a primary alcohol with a branched aliphatic structure. As an organic compound containing a hydroxyl (-OH) functional group, it belongs to the extensive family of alcohols, which are prevalent in nature and serve as crucial intermediates in chemical synthesis.[1] This guide offers a comprehensive technical overview intended for researchers and drug development professionals. It details the molecule's structural elucidation based on IUPAC nomenclature, summarizes its key physicochemical properties, outlines a robust synthetic pathway, and provides detailed protocols for its characterization using modern spectroscopic techniques. The methodologies and explanations are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Molecular Structure and Nomenclature

The unique chemical behavior and potential applications of this compound are directly derived from its molecular architecture. A systematic approach to its naming and structure is fundamental for unambiguous identification.

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring global consistency.[2][3] The name 2,5-dimethylheptan-1-ol is derived as follows:

-

Identify the Parent Chain : The longest continuous carbon chain containing the hydroxyl (-OH) group is identified. In this case, it is a seven-carbon chain, making the parent alkane "heptane".[3][4]

-

Identify the Principal Functional Group : The hydroxyl (-OH) group is the principal functional group, which changes the suffix of the parent alkane from "-e" to "-ol". Thus, "heptane" becomes "heptanol".[1][5]

-

Number the Parent Chain : The chain is numbered starting from the end closest to the hydroxyl group, ensuring the carbon atom bonded to the -OH group has the lowest possible number. This assigns the -OH group to carbon 1 (C1).[2][4]

-

Identify and Number Substituents : Two methyl (-CH₃) groups are present as substituents on the main chain. Their positions are indicated by the numbers of the carbon atoms to which they are attached, which are carbon 2 (C2) and carbon 5 (C5).

-

Assemble the Full Name : The substituents are named in alphabetical order (though in this case they are the same) and prefixed to the parent name. The prefix "di-" indicates two methyl groups. The locants for the functional group and substituents are included, resulting in the final IUPAC name: 2,5-dimethylheptan-1-ol .

Structural Representation

The molecular formula for this compound is C₉H₂₀O .[6][7] Its structure is visualized below, with carbons numbered according to IUPAC rules.

Caption: IUPAC numbering of the this compound carbon backbone.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into experimental workflows. The table below summarizes key properties for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O | [6][8] |

| Molecular Weight | 144.25 g/mol | [6][7][9] |

| CAS Number | 85712-05-6 | [6][9] |

| Appearance | Liquid (predicted) | - |

| Boiling Point | 102 °C (at 18 Torr) | [9][10] |

| Density | 0.823 g/cm³ (at 27 °C) | [8][9] |

| Hydrogen Bond Donor Count | 1 | [6][8] |

| Hydrogen Bond Acceptor Count | 1 | [6][8] |

| Rotatable Bond Count | 5 | [6][8] |

| SMILES | CCC(C)CCC(C)CO | [6] |

Synthetic Pathway

The synthesis of primary alcohols is a cornerstone of organic chemistry. A common and reliable method is the reduction of a corresponding aldehyde. This approach is chosen for its high yield, selectivity, and the relative stability of the reagents involved.

Retrosynthetic Analysis & Strategy

The target molecule, a primary alcohol, can be disconnected at the C1-O bond, pointing to an aldehyde (2,5-dimethylheptanal) as a direct precursor. The reduction of this aldehyde can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. NaBH₄ is selected over stronger agents like lithium aluminum hydride (LiAlH₄) for its greater safety, ease of handling, and compatibility with protic solvents like ethanol.

Experimental Protocol: Reduction of 2,5-Dimethylheptanal

This protocol describes the synthesis of this compound from 2,5-dimethylheptanal.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylheptanal (1 equiv.) and dissolve it in ethanol (approx. 5 mL per 1 g of aldehyde).

-

Cool the flask in an ice bath to 0-5 °C. Causality: This exothermic reaction is cooled to control the reaction rate and prevent side reactions.

Step 2: Addition of Reducing Agent

-

Slowly add sodium borohydride (NaBH₄) (0.3 equiv.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and maintains temperature control.

Step 3: Reaction Monitoring

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

Step 4: Quenching and Workup

-

Carefully re-cool the flask in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the resulting alkoxide. Causality: The acid protonates the alkoxide intermediate to form the final alcohol product and decomposes any remaining NaBH₄.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Causality: These washes remove inorganic byproducts and water, beginning the purification process.

Step 5: Isolation and Purification

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods provide detailed information about the molecular structure. While experimental spectra for this specific compound are not widely published, accurate predictions can be made based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Predicted Data (500 MHz, CDCl₃) Causality: The chemical shift (δ) is determined by the electronic environment of the protons. Electronegative atoms like oxygen deshield nearby protons, shifting them downfield. Spin-spin coupling results in signal splitting (multiplicity), providing information about adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | d | 2H | -CH₂OH (C1) |

| ~1.8 | m | 1H | -CH- (C2) |

| ~1.5 | m | 1H | -CH- (C5) |

| 1.1 - 1.4 | m | 6H | -CH₂- (C3,C4,C6) |

| ~0.90 | d | 3H | -CH₃ (on C2) |

| ~0.88 | d | 3H | -CH₃ (on C5) |

| ~0.85 | t | 3H | -CH₃ (C7) |

| (variable) | br s | 1H | -OH |

¹³C NMR Predicted Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~68 | C1 (-CH₂OH) |

| ~40 | C5 (-CH-) |

| ~38 | C2 (-CH-) |

| ~35 | C3 (-CH₂-) |

| ~30 | C4 (-CH₂-) |

| ~29 | C6 (-CH₂-) |

| ~23 | C7 (-CH₃) |

| ~20 | -CH₃ (on C5) |

| ~17 | -CH₃ (on C2) |

Protocol for NMR Analysis

-

Prepare the sample by dissolving 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 500 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

-

Analyze the spectra by assigning peaks based on their chemical shift, integration, and multiplicity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Characteristic IR Absorptions Causality: Covalent bonds vibrate at specific frequencies. When infrared radiation matches a bond's vibrational frequency, it is absorbed, creating a peak in the spectrum. The position and shape of these peaks are diagnostic for specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 2960 - 2850 | C-H stretch (alkane) | Strong, Sharp |

| ~1465 | C-H bend (alkane) | Medium |

| ~1050 | C-O stretch (primary alcohol) | Strong, Sharp |

Protocol for IR Analysis (Neat Liquid)

-

Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

-

Place one drop of the neat (undiluted) liquid sample of this compound onto one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify the key functional group absorptions.

Conclusion

This technical guide provides a detailed framework for understanding, synthesizing, and characterizing this compound. By applying systematic IUPAC nomenclature, its structure is unambiguously defined. The outlined physicochemical properties serve as a practical reference for laboratory applications. Furthermore, the detailed protocols for synthesis via aldehyde reduction and characterization by NMR and IR spectroscopy offer a robust and scientifically-grounded approach for researchers in chemical and pharmaceutical development. The emphasis on the causality behind experimental choices aims to empower scientists with not just the "how," but the "why," fostering a deeper understanding of the chemistry involved.

References

-

Chemistry LibreTexts. (2022). 14.2: Alcohols - Nomenclature and Classification. [Link]

-

BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols. [Link]

-

CK-12 Foundation. (2026). Nomenclature of Alcohol, Phenol, and Ethers. [Link]

-

Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. [Link]

-

Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. [Link]

-

PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. [Link]

-

PubChem. (n.d.). (2S,5R)-2,5-dimethylheptan-1-ol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. study.com [study.com]

- 6. 2,5-Dimethylheptan-1-ol | C9H20O | CID 3020916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S,5R)-2,5-dimethylheptan-1-ol | C9H20O | CID 86306540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 2,5-dimethylheptan-1-ol | 85712-05-6 [chemicalbook.com]

- 10. 2,5-dimethylheptan-1-ol | 85712-05-6 [amp.chemicalbook.com]

Synthesis of 2,5-dimethyl-1-heptanol from carbonyl precursors

An In-depth Technical Guide to the Synthesis of 2,5-dimethyl-1-heptanol from Carbonyl Precursors

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for obtaining this compound, a branched-chain primary alcohol with potential applications in the flavor, fragrance, and specialty chemical industries. The focus of this document is on robust and versatile methods starting from readily accessible carbonyl precursors. Two primary synthetic pathways are detailed: the nucleophilic addition of an organometallic reagent to an aldehyde and a reductive approach involving the hydroboration-oxidation of a terminal alkene intermediate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic route.

Introduction: The Significance of Branched-Chain Alcohols

Branched-chain alcohols, such as this compound, are valuable molecular building blocks and functional ingredients. Their unique steric and electronic properties, conferred by the alkyl branching, influence their physical characteristics like boiling point, viscosity, and odor profile. While not as extensively studied as some of its isomers, this compound holds promise in applications where specific volatility and olfactory characteristics are desired. The development of efficient and scalable synthetic routes from simple carbonyl compounds is crucial for enabling further research and commercialization of this and related molecules.

The molecular structure of the target compound is presented below:

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | 2,5-dimethylheptan-1-ol | [1] |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| CAS Number | 85712-05-6 | [1] |

Retrosynthetic Analysis: Devising a Synthetic Strategy

A retrosynthetic approach is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials.[1] For this compound, two logical disconnections are considered, each leading to a distinct synthetic strategy involving carbonyl precursors.

Figure 1: Retrosynthetic analysis of this compound.

Strategy 1 focuses on the formation of a carbon-carbon bond via a Grignard reaction, a classic and reliable method for constructing alcohol frameworks.[2] This pathway disconnects the target molecule into an aldehyde and a Grignard reagent.

Strategy 2 employs a functional group interconversion, retrosynthetically converting the primary alcohol to a terminal alkene. This alkene can then be synthesized from a carbonyl compound, for instance, through a Wittig reaction. The subsequent hydroboration-oxidation of the alkene provides a regioselective route to the desired primary alcohol.[3][4]

Synthetic Pathway I: Grignard Reaction of 3-methylbutanal

This approach leverages the nucleophilic addition of an organometallic reagent to an aldehyde.[5][6] Specifically, isobutylmagnesium bromide is reacted with 3-methylbutanal. The choice of a primary alkyl halide for the Grignard reagent preparation minimizes potential side reactions like elimination.[6]

Caption: Workflow for the hydroboration-oxidation synthesis route.

Detailed Experimental Protocol

Part A: Synthesis of 2,5-dimethyl-1-heptene via Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

4-methylhexanal

-

Pentane

Procedure:

-

Ylide Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and add n-butyllithium dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0 °C and add a solution of 4-methylhexanal in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Isolation:

-

Quench the reaction with water and extract the product with pentane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by distillation at atmospheric pressure. The crude 2,5-dimethyl-1-heptene can be purified by fractional distillation.

-

Part B: Synthesis of this compound via Hydroboration-Oxidation

Materials:

-

2,5-dimethyl-1-heptene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 3M)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

Procedure:

-

Hydroboration:

-

In a flame-dried flask under an inert atmosphere, dissolve 2,5-dimethyl-1-heptene in anhydrous THF.

-

Cool the solution in an ice bath and add the BH₃·THF solution dropwise.

-

After the addition, allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the trialkylborane.

-

-

Oxidation:

-

Cool the reaction mixture in an ice bath and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. The addition of H₂O₂ should be done carefully to control the exothermic reaction.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

-

Work-up and Isolation:

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

-

Scientific Rationale and Field Insights

-

Wittig Reaction: The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds from carbonyl compounds. The use of a non-stabilized ylide, such as the one derived from methyltriphenylphosphonium bromide, generally favors the formation of the desired alkene.

-

Hydroboration Regioselectivity: The hydroboration step proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the alkene. This is due to both steric effects (the bulky borane reagent approaches the less hindered carbon) and electronic effects. [7]* Oxidation Step: The subsequent oxidation with alkaline hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry. [7]Careful temperature control during the addition of hydrogen peroxide is crucial for safety and to prevent unwanted side reactions.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the position of the hydroxyl group.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol functional group (typically a broad peak around 3300 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

Table 2: Expected Yields and Purity

| Synthetic Pathway | Key Reaction | Typical Yield | Purity (Post-Purification) |

| I | Grignard Reaction | 60-75% | >98% |

| II | Hydroboration-Oxidation | 85-95% (for this step) | >98% |

Note: Yields are estimates and can vary based on reaction scale and experimental conditions.

Conclusion

This technical guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound from carbonyl precursors. The Grignard reaction pathway offers a direct, one-pot conversion from an aldehyde, while the hydroboration-oxidation route provides excellent regioselectivity for the formation of the primary alcohol from an alkene intermediate. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment and expertise available in the laboratory. Both pathways, when executed with care and attention to the principles outlined, provide reliable access to this compound for further research and application development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16662, 2,5-Dimethylheptane. Retrieved from [Link].

- Google Patents (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3020916, this compound. Retrieved from [Link].

-

Master Organic Chemistry (n.d.). Hydroboration of Alkenes. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link].

- Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Retrieved from the Jay Ponder Lab website.

- de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen.

-

ResearchGate (2025). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. Retrieved from [Link].

-

PubChem (n.d.). 2,5-Dimethylheptane. Retrieved from [Link].

- Google Patents (n.d.). US5210320A - Preparation of 2,5-dimethylhexane-2,5-dihydroperoxide and derivatives thereof.

-

Wikipedia (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link].

-

Chemistry Stack Exchange (2024). Retrosynthesis of 2,5,8-trimethylnonan-5-ol. Retrieved from [Link].

-

Master Organic Chemistry (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link].

-

Yale University Department of Chemistry (n.d.). Hydroboration. Retrieved from [Link].

-

International Journal of Renewable Energy Development (2025). One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. Retrieved from [Link].

-

YouTube (2018). Hydroboration - Oxidation Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link].

- University of Groningen (n.d.). The Synthesis of 2-Methyl-4-Heptanone.

- Google Patents (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

-

Organic Syntheses (n.d.). 3-methylheptanoic acid. Retrieved from [Link].

-

PubChem (n.d.). 2,5-Dimethylheptanal. Retrieved from [Link].

-

PubChem (n.d.). 2,5-Dimethylheptanoic acid. Retrieved from [Link].

-

PubChem (n.d.). 2,2-Dimethylheptanoic acid. Retrieved from [Link].

Sources

- 1. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dasher.wustl.edu [dasher.wustl.edu]

- 6. pure.rug.nl [pure.rug.nl]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of 2,5-Dimethyl-1-Heptanol

Introduction: The Significance of 2,5-Dimethyl-1-Heptanol

This compound (CAS No: 85712-05-6) is a branched-chain primary alcohol with the molecular formula C₉H₂₀O[1][2]. As an organic compound, its utility in research and industry—whether as a solvent, a synthetic intermediate, or a component in formulation development—is fundamentally dictated by its physical properties. An in-depth understanding of characteristics such as boiling point and density is paramount for predicting its behavior in various chemical processes, ensuring safe handling, and designing robust experimental or manufacturing protocols.

This guide provides a focused examination of the boiling point and density of this compound. It synthesizes reported data with the underlying chemical principles and furnishes detailed, field-proven methodologies for the empirical validation of these critical parameters.

Core Physicochemical Properties

The essential physical data for this compound are summarized below. These values serve as a baseline for experimental design and theoretical modeling.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₉H₂₀O | - | [1][2] |

| Molecular Weight | 144.25 g/mol | - | [1][2][3] |

| Boiling Point | 102 °C | at 18 Torr | [1][3] |

| Density | 0.823 g/cm³ | at 27 °C | [1][3] |

In-Depth Analysis of Physical Properties

Boiling Point: A Function of Intermolecular Forces

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from the liquid to the gas phase[4]. For this compound, the reported boiling point is 102 °C at a reduced pressure of 18 Torr[1][3]. It is critical to note the pressure, as boiling point is a pressure-dependent property.

The molecular structure of this compound is the primary determinant of its boiling point. Two key factors are at play:

-

Hydrogen Bonding : As a primary alcohol, the presence of a hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding. This is a potent attractive force that must be overcome for molecules to escape into the vapor phase, resulting in a significantly higher boiling point compared to non-polar compounds of similar molecular weight[5].

-

Van der Waals Forces : The C9 alkyl chain contributes to London dispersion forces, a type of van der Waals force. While the methyl branches slightly reduce the surface area available for these interactions compared to a straight-chain nonanol, the overall molecular size still allows for substantial attractive forces.

The interplay between these forces dictates the energy required to achieve boiling.

Caption: Intermolecular forces governing the boiling point of this compound.

Density: A Measure of Molecular Packing

Density is a fundamental physical property defined as the mass of a substance per unit volume (D = m/v)[6][7]. The reported density for this compound is 0.823 g/cm³ at 27 °C[1][3]. Density is temperature-dependent; for most liquids, it decreases as temperature increases due to thermal expansion.

The density of this compound is a result of its molecular mass and how efficiently its molecules pack together in the liquid state[6]. The branched nature of the alkyl chain can inhibit the close packing that would be seen in a linear isomer, influencing its overall density. Accurate density measurements are crucial for converting between mass and volume, which is a routine requirement in laboratory and industrial settings.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for determining the boiling point and density of liquid samples like this compound. These procedures are designed to be self-validating through careful technique and repetition.

Protocol: Boiling Point Determination (Siwoloboff Method)

This microscale method is ideal for determining the boiling point with a small amount of sample. The principle relies on observing the temperature at which the vapor pressure inside a capillary tube equals the atmospheric pressure[8].

Materials:

-

Sample of this compound

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 200 °C range)

-

Heating apparatus (Thiele tube with high-boiling mineral oil, or a temperature-controlled heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Safety goggles

Procedure:

-

Sample Preparation : Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion : Place the capillary tube into the test tube with the open end down[4].

-

Apparatus Assembly : Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb. The sample should be at the same level as the bulb for accurate temperature reading.

-

Heating : Immerse the assembly into the Thiele tube or heating block. The heat should be applied gradually and evenly[9].

-

Observation : As the liquid heats, air trapped in the capillary tube will slowly bubble out. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip[8].

-

Temperature Reading : Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Identification : The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube[8][9]. Record this temperature.

-

Validation : For trustworthiness, allow the apparatus to cool further, then reheat to perform a second determination. The values should be within 1-2 °C.

Protocol: Density Determination

This method uses basic laboratory equipment to determine density by measuring the mass of a known volume of the liquid[10].

Materials:

-

Sample of this compound

-

Glass graduated cylinder (e.g., 10 mL or 25 mL for higher accuracy)[10]

-

Electronic balance (readable to at least 0.01 g)

-

Thermometer

-

Safety goggles

Procedure:

-

Measure Mass of Empty Cylinder : Place a clean, dry graduated cylinder on the electronic balance and tare it, or record its mass (m₁)[10][11].

-

Measure Volume of Liquid : Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to minimize parallax error. Record this volume (V).

-

Measure Mass of Filled Cylinder : Place the graduated cylinder containing the liquid onto the balance and record the total mass (m₂)[11][12].

-

Record Temperature : Use a thermometer to measure and record the temperature of the liquid sample.

-

Calculation :

-

Validation : To ensure accuracy, repeat the measurement at least two more times and calculate the average density[11]. This repeated process serves as a self-validating system.

Conclusion

The physical properties of this compound, specifically its boiling point (102 °C at 18 Torr) and density (0.823 g/cm³ at 27 °C), are direct consequences of its molecular structure. The presence of a hydroxyl group for hydrogen bonding and the size of its carbon skeleton are the dominant factors. The protocols detailed herein provide robust and reliable means for the empirical verification of these properties, a necessary step for any rigorous scientific or developmental work involving this compound.

References

-

ChemBK. (2024, April 10). Dimethylheptanol. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylheptan-1-ol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 2,5-dimethyl (CAS 1561-18-8). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids. Retrieved from [Link]

-

Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Online SFS. (2021, April 27). Chemistry practical # 3 | To find the boiling point of Ethyl Alcohol | Class 9. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

University of Science and Arts of Oklahoma. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

Sources

- 1. 2,5-dimethylheptan-1-ol | 85712-05-6 [chemicalbook.com]

- 2. 2,5-Dimethylheptan-1-ol | C9H20O | CID 3020916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. acs.org [acs.org]

- 7. homesciencetools.com [homesciencetools.com]

- 8. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. wjec.co.uk [wjec.co.uk]

A Technical Guide to the Predicted Spectroscopic Profile of 2,5-Dimethyl-1-Heptanol

Introduction

2,5-Dimethyl-1-heptanol is a primary alcohol with the chemical formula C₉H₂₀O. As a branched-chain alcohol, its physical and chemical properties are of interest in fields ranging from materials science to the development of fragrances and specialty chemicals. A thorough structural elucidation is paramount for its quality control, synthesis verification, and application development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstones of such characterization.

Publicly available, experimentally verified spectra for this compound are scarce. This guide, therefore, serves as an in-depth technical analysis based on predictive principles derived from foundational spectroscopic theory and data from analogous structures. By dissecting the expected spectral features, we provide a robust framework for researchers, scientists, and drug development professionals to identify and characterize this molecule, demonstrating how to move from a known structure to a predicted spectrum—a critical skill in chemical research.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in a standard deuterated solvent like chloroform (CDCl₃) would feature nine distinct signals, corresponding to the nine unique proton environments in the molecule.

The primary alcohol moiety is the most influential feature. The protons on the carbon directly bonded to the hydroxyl group (Hᵃ) are significantly deshielded due to the electronegativity of the oxygen atom, shifting them downfield to the 3.3–4.0 ppm range.[1][2] The hydroxyl proton itself (Hⁱ) is expected to appear as a broad singlet, with a chemical shift that is highly dependent on sample concentration and temperature due to hydrogen bonding.[1][3] The remaining alkyl protons will resonate in the typical upfield region of 0.8–1.7 ppm.[1]

Caption: Molecular structure of this compound with proton environments labeled (a-j).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Hᵃ (C1-H₂) | ~ 3.45 | Doublet of doublets (dd) | 2H | Directly attached to the carbon bearing the electronegative oxygen, causing a significant downfield shift. Split by Hᵇ. |

| Hᵇ (C2-H) | ~ 1.65 | Multiplet (m) | 1H | Methine proton, split by Hᵃ, Hᶜ, and Hʰ. |

| Hᶜ (C3-H₂) | ~ 1.15 | Multiplet (m) | 2H | Methylene protons in the alkyl chain. |

| Hᵈ (C4-H₂) | ~ 1.30 | Multiplet (m) | 2H | Methylene protons in the alkyl chain. |

| Hᵉ (C5-H) | ~ 1.40 | Multiplet (m) | 1H | Methine proton, split by Hᵈ, Hᶠ, and Hⁱ. |

| Hᶠ (C6-H₂) | ~ 1.20 | Multiplet (m) | 2H | Methylene protons adjacent to a methyl group. |

| Hᵍ (C7-H₃) | ~ 0.88 | Triplet (t) | 3H | Terminal methyl group split by the adjacent Hᶠ methylene group. |

| Hʰ (C2-CH₃) | ~ 0.90 | Doublet (d) | 3H | Methyl group on a chiral center, split by the Hᵇ methine proton. |

| Hⁱ (C5-CH₃) | ~ 0.86 | Doublet (d) | 3H | Methyl group on a chiral center, split by the Hᵉ methine proton. |

| Hʲ (O-H) | 1.0 - 5.0 | Broad Singlet (br s) | 1H | Exchangeable proton; shift is concentration and solvent dependent. Disappears upon D₂O shake.[4] |

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon environment. In a broadband-decoupled spectrum, each signal appears as a singlet. The chemical shift is primarily influenced by the hybridization and electronic environment of the carbon atom.

For this compound, the carbon atom bonded to the hydroxyl group (C1) is the most deshielded, predicted to resonate around 60-70 ppm.[1][5] The other sp³-hybridized carbons of the alkyl chain will appear in the 10-45 ppm range. The specific shifts can be predicted by considering the parent alkane (2,5-dimethylheptane) and applying known substituent effects for a primary hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C1 | ~ 65.5 | α-effect: Directly bonded to the electronegative oxygen, causing a strong downfield shift. |

| C2 | ~ 36.0 | β-effect: Shifted slightly downfield due to proximity to the OH group. |

| C3 | ~ 30.0 | γ-effect: May be slightly shielded (upfield shift) compared to the parent alkane. |

| C4 | ~ 39.5 | Methylene carbon in the main chain. |

| C5 | ~ 33.0 | Methine carbon in the main chain. |

| C6 | ~ 29.5 | Methylene carbon in the ethyl branch. |

| C7 | ~ 11.5 | Terminal methyl carbon of the ethyl group. |

| C2-CH₃ | ~ 19.0 | Methyl group attached to C2. |

| C5-CH₃ | ~ 22.5 | Methyl group attached to C5. |

Predicted Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to be dominated by features characteristic of a primary alcohol and an alkane backbone.

The most prominent and diagnostic peak will be a strong, broad absorption in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[6] The spectrum will also feature strong, sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl groups. Finally, a strong C-O stretching vibration for a primary alcohol is expected to appear in the 1000–1100 cm⁻¹ range.[7]

Table 3: Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960 - 2950 | Strong, Sharp | C-H asymmetric stretch (CH₃) |

| 2930 - 2915 | Strong, Sharp | C-H asymmetric stretch (CH₂) |

| 2875 - 2865 | Medium, Sharp | C-H symmetric stretch (CH₃) |

| 2860 - 2845 | Medium, Sharp | C-H symmetric stretch (CH₂) |

| 1470 - 1450 | Medium | C-H scissoring/bending (CH₂) |

| 1380 - 1370 | Medium | C-H bending (CH₃, gem-dimethyl split possible) |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

Standard Experimental Protocols

To obtain the actual spectroscopic data for this compound, standardized and validated protocols must be followed. These methods ensure reproducibility and accuracy.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid large interfering signals from the solvent itself.[8]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all chemical shifts.[8]

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity. This step is crucial for achieving high resolution and sharp peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters would include a 45° pulse angle, a 1-2 second acquisition time, a 2-second relaxation delay, and 256-1024 scans.

-

Protocol 2: FT-IR Sample Preparation and Data Acquisition

This protocol describes the acquisition of an IR spectrum for a liquid sample.

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the simplest method is to prepare a neat (undiluted) thin film.

-

Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Setup & Data Acquisition:

-

Place the salt plates into the sample holder of the FT-IR spectrometer.

-

First, collect a background spectrum of the empty sample compartment. This measures the absorbance of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

-

Place the sample into the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Caption: General workflow for the spectroscopic analysis of a liquid sample.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

-

OpenOChem Learn. Alcohols - Spectroscopy. [Link]

-

University of Regensburg. Chemical Shifts. [Link]

-

Golub, P., et al. (2017). Calculated IR spectrum of an n-heptanol molecule. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3020916, 2,5-Dimethylheptan-1-ol. [Link]

-

Golub, P., et al. (2014). IR spectra of n-heptanol calculated by B3LYP. ResearchGate. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8129, 1-Heptanol. [Link]

-

SpectraBase. 1-Heptanol. [Link]

-

National Institute of Standards and Technology. 1-Heptanol. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Stereoisomers of 2,5-dimethyl-1-heptanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in organic chemistry with profound implications in pharmacology and material science. Molecules with the same chemical formula and connectivity but different spatial orientations can exhibit vastly different biological activities and physical properties. This guide provides an in-depth analysis of 2,5-dimethyl-1-heptanol, a chiral alcohol, detailing the identification of its stereocenters, the resulting stereoisomers, and the relationships between them. Furthermore, we present detailed experimental protocols for the analytical separation and characterization of these isomers, equipping researchers with the foundational knowledge and practical methodologies required for comprehensive chiral analysis.

Foundational Principles of Stereoisomerism

Stereoisomers are isomeric molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A critical concept within stereoisomerism is chirality, a geometric property of a molecule that is non-superimposable on its mirror image.[1][2] The most common source of chirality in organic molecules is the presence of a chiral center, typically a carbon atom bonded to four different substituent groups.

The Cahn-Ingold-Prelog (CIP) priority rules are the standard method for unambiguously naming stereoisomers.[3][4][5] This system assigns a priority to each group attached to a chiral center based on atomic number.[6][7] By orienting the molecule with the lowest-priority group facing away, the sequence of the remaining three groups (from highest to lowest priority) determines the configuration as either R (rectus, clockwise) or S (sinister, counter-clockwise).[5][7][8]

Stereoisomers can be classified into two main categories:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[9][10] Enantiomers have identical physical properties (e.g., boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.[1][11]

-

Diastereomers: Stereoisomers that are not mirror images of each other.[9] This occurs in molecules with two or more chiral centers. Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography.

Stereochemical Analysis of this compound

The first step in analyzing the potential stereoisomers of any molecule is a thorough examination of its structure to identify all chiral centers.

Identification of Chiral Centers

The structure of this compound is as follows:

HO - CH2 - CH - CH2 - CH2 - CH - CH2 - CH3 1 2 3 4 5 6 7

Experimental Methodologies for Separation and Characterization

The presence of multiple stereoisomers necessitates robust analytical methods to separate and characterize each distinct molecule. In drug development, this is critical, as different stereoisomers can have varied pharmacological and toxicological profiles.

Chiral Gas Chromatography (GC) for Stereoisomer Separation

Expertise & Rationale: Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds. [12]this compound, being a C9 alcohol, has sufficient volatility for GC analysis. However, to enhance separation efficiency (resolution) and improve peak shape, derivatization of the primary alcohol to a less polar ester, such as an acetate, is often employed. [13]Chiral stationary phases (CSPs), typically based on cyclodextrin derivatives, are essential for resolving enantiomers. [12][14][15]These CSPs create a chiral environment within the column, leading to transient diastereomeric interactions with the enantiomers, which results in different retention times. [14] Protocol: Acylation and Chiral GC Analysis

-

Sample Preparation (Acetylation): a. To 2 mg of the this compound isomer mixture in a 2 mL amber vial, add 0.5 mL of anhydrous pyridine and 0.25 mL of acetic anhydride. b. Cap the vial tightly and heat at 60°C for 1 hour. c. Cool the reaction mixture to room temperature. d. Evaporate the solvent under a gentle stream of nitrogen. e. Re-dissolve the resulting acetate ester residue in 1 mL of dichloromethane for GC analysis.

-

Chiral GC-FID Analysis: a. Instrument: Gas chromatograph with a Flame Ionization Detector (FID). b. Column: CP-Chirasil-DEX CB (or equivalent modified β-cyclodextrin column), 25 m x 0.25 mm ID, 0.25 µm film thickness. [13] c. Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.2 mL/min). d. Injector: Split/splitless inlet, 250°C, split ratio 50:1. e. Oven Program: Start at 80°C, hold for 1 min, ramp at 2°C/min to 150°C, hold for 5 min. (Note: This program is a starting point and must be optimized). f. Detector: FID at 275°C. g. Injection Volume: 1 µL.

-

Data Analysis: a. Identify the four distinct peaks corresponding to the four stereoisomers. Diastereomers will have different retention times, and the chiral column will resolve the two enantiomeric pairs. b. Quantify the relative abundance of each isomer by integrating the peak areas.

Polarimetry for Optical Activity Measurement

Expertise & Rationale: Polarimetry is a non-destructive technique used to measure the extent to which a chiral compound rotates plane-polarized light. [1][11][16]This property, known as optical rotation, is a defining characteristic of chiral molecules. Enantiomers will rotate light by exactly the same magnitude but in opposite directions (+ for dextrorotatory, - for levorotatory). Diastereomers will have unique, unrelated specific rotation values. This technique is essential for confirming the enantiomeric nature of separated pairs and determining their optical purity. [17] Protocol: Measurement of Specific Rotation

-

Instrument Preparation: a. Turn on the polarimeter and its light source (typically a sodium D-line lamp, 589 nm) and allow it to warm up for at least 30 minutes for stabilization. b. Calibrate the instrument by taking a zero reading with the sample cell filled with the pure solvent (e.g., ethanol).

-

Sample Preparation: a. Accurately weigh a precise amount (e.g., 100 mg) of a purified stereoisomer (obtained from preparative chromatography). b. Dissolve the sample in a precise volume (e.g., 10.0 mL) of a suitable spectroscopic-grade solvent (e.g., ethanol) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

Measurement: a. Rinse the sample cell (of a known path length, l, in decimeters) with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. b. Place the filled cell in the polarimeter and record the observed angle of rotation (α). Take at least five readings and average them.

-

Calculation of Specific Rotation [α]: a. Use the Biot law formula: [α] = α / (c * l) b. Where:

- [α] is the specific rotation.

- α is the observed rotation in degrees.

- c is the concentration in g/mL.

- l is the path length of the cell in decimeters (dm). c. Report the specific rotation with the temperature and wavelength used (e.g., [α]D^20).

NMR Spectroscopy with Chiral Derivatizing Agents

Expertise & Rationale: Standard ¹H or ¹³C NMR spectra of enantiomers are identical. To distinguish them, one must introduce a chiral element into the NMR environment. This can be achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a mixture of diastereomers. [18]These newly formed diastereomers have distinct chemical environments and will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. [18][19][20] Protocol: Diastereomer Formation for NMR Analysis

-

Derivatization Reaction: a. Dissolve the enantiomeric mixture of an alcohol (e.g., the (2R,5R)/(2S,5S) pair) in an anhydrous NMR solvent (e.g., CDCl₃) containing a non-nucleophilic base like pyridine. b. Add a stoichiometric amount of a chiral derivatizing agent, for example, (R)-Mosher's acid chloride. c. Allow the reaction to proceed to completion to form the diastereomeric Mosher's esters.

-

NMR Acquisition: a. Acquire a high-resolution ¹H NMR or ¹⁹F NMR (if the CDA contains fluorine, like Mosher's acid) spectrum of the resulting diastereomeric mixture. [18] b. The signals corresponding to the protons (or fluorine atoms) near the newly formed stereocenter will appear as separate peaks for each diastereomer.

-

Data Analysis: a. Compare the chemical shifts of the signals for the two diastereomers. b. Determine the enantiomeric excess (e.e.) by integrating the corresponding signals for each diastereomer.

Conclusion

The this compound molecule possesses two chiral centers, giving rise to a set of four distinct stereoisomers: two pairs of enantiomers that are diastereomerically related. Understanding these relationships is not merely an academic exercise; it is a critical requirement in fields where molecular shape dictates function, such as in the development of pharmaceuticals and agrochemicals. The successful separation and characterization of these isomers rely on a multi-technique approach, combining the resolving power of chiral chromatography with the analytical precision of polarimetry and NMR spectroscopy. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently tackle the analysis of this and other complex chiral molecules.

References

-

Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

-

CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

-

Cahn-Ingold-Prelog Priority Rules. Scribd. [Link]

-

Polarimeter. Wikipedia. [Link]

-

Cahn–Ingold–Prelog priority rules. Academic Accelerator. [Link]

-

3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy of Stereoisomers. Connexions. [Link]

-

NMR analysis of streoisomer? ResearchGate. [Link]

-

Polarimetry. Chemistry LibreTexts. [Link]

-

13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ACS Publications. [Link]

-

Analyze of stereoisomer by NMR. JEOL Ltd. [Link]

-

Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]

-

Mass Spectrometry of Alcohols. YouTube. [Link]

-

Polarimeter Guide: Optical Activity & Applications. Torontech. [Link]

-

1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

-

Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]

-

Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

Chiral analysis. Wikipedia. [Link]

-

The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

-

Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Chiral Analysis. ResearchGate. [Link]

-

2,5-Dimethylheptan-1-ol. PubChem. [Link]

-

What are the isomers of heptanol? Quora. [Link]

-

Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]

-

2-Heptanol, 2,5-dimethyl-. PubChem. [Link]

-

Chiral molecules. SlideShare. [Link]

-

Organic Chemistry - Part 1 of 5 Exam Prep. Pearson. [Link]

-

2,2-Dimethyl heptanol. NIST WebBook. [Link]

-

Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

Enantiomers, Diastereomers and Meso Compounds: Multiple Chiral Centers. YouTube. [Link]

-

Synthesis and separation of two stereoisomers of deuterated tetrasubstituted allylic alcohols via consecutive dual 1,2-metallate shifts. PMC - NIH. [Link]

-

Enantiomers and diastereomers. Khan Academy. [Link]

-

Enantiomers vs Diastereomers. Chemistry Steps. [Link]

-

Separation of Stereoisomers. ResearchGate. [Link]

Sources

- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 5. scribd.com [scribd.com]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Enantiomers vs Diastereomers - Chemistry Steps [chemistrysteps.com]

- 11. Polarimeter - Wikipedia [en.wikipedia.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azom.com [azom.com]

- 15. gcms.cz [gcms.cz]

- 16. torontech.com [torontech.com]

- 17. digicollections.net [digicollections.net]

- 18. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

A Technical Guide to the Discovery and Synthesis of Branched-Chain Primary Alcohols for Researchers and Drug Development Professionals

Introduction